1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Description
This compound is a derivative of pyrrolo[2,3-d]pyrimidine . Pyrrolo[2,3-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Chemical Synthesis and Optimization
Researchers have explored the chemical synthesis and modifications of pyridopyrimidine derivatives to enhance their biological properties. The displacement of a methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine nucleus has been investigated as a strategy to optimize biological activity. This modification process involved the synthesis of specific derivatives through the reaction of corresponding benzylamines and ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate. The structural confirmation of these compounds was achieved through elemental analysis and NMR spectroscopy. The analgesic properties of these derivatives were evaluated, suggesting potential therapeutic applications (Ukrainets et al., 2015).
Biological Activity and Potential Therapeutic Applications
Antimicrobial Activity : Novel derivatives of pyrimidine have been synthesized and their structures confirmed by spectral data and elemental analysis. These compounds exhibited significant antimicrobial activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa. This suggests their potential as antimicrobial agents, with one compound showing higher activity than reference drugs streptomycin and metronidazole against Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Analgesic Properties : The synthesis of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was carried out to explore new analgesics. These compounds demonstrated analgesic properties, indicating their potential for development into pain management therapies. The study provides insights into the relationship between the structure of the benzylamide fragment and the biological effect, suggesting a bioisosterism between 4-hydroxyquinolin-2-one and pyrido[1,2-a]pyrimidine nuclei (Ukrainets et al., 2015).
properties
IUPAC Name |
6-benzyl-N-(2-hydroxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-11-9-21-19(26)16-12-15-18(24(16)13-14-6-2-1-3-7-14)22-17-8-4-5-10-23(17)20(15)27/h1-8,10,12,25H,9,11,13H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCZCIGJRTWKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC3=C2N=C4C=CC=CN4C3=O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide |
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